

Application Note: Utilizing ABTS Diammonium Salt for Chromogenic Detection in ELISA Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ABTS diammonium salt	
Cat. No.:	B7949024	Get Quote

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a fundamental plate-based technique used for detecting and quantifying substances such as proteins, antibodies, and hormones.[1] A critical step in the ELISA process is the detection of the target analyte, which is often achieved by an enzyme-conjugated antibody that catalyzes a reaction with a substrate to produce a measurable signal.[2] Horseradish peroxidase (HRP) is a commonly used enzyme conjugate due to its stability, high turnover rate, and the availability of various substrates.[3][4]

This document provides a detailed guide on the use of 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as ABTS, as a chromogenic substrate for HRP in ELISA protocols.

Principle of ABTS in ELISA

ABTS is a water-soluble compound that serves as a chromogenic substrate for peroxidase enzymes like HRP.[5][6] In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of ABTS.[3][7] This reaction results in the formation of a soluble, green-colored end product.[8] The intensity of the green color is directly proportional to the amount of HRP enzyme present, and therefore to the amount of the target analyte. The color change can be quantified by measuring the absorbance using a spectrophotometer or a microplate reader.[3]



Key Characteristics of ABTS Substrate

- Colorimetric Signal: Produces a distinct green color.[8]
- Absorbance Peaks: The oxidized green product has major absorbance peaks at approximately 405-420 nm and a secondary peak around 650 nm.[8][9][10]
- Kinetics: The color development with ABTS is relatively slow, typically taking 15 to 60 minutes, which can be advantageous for precise control over the reaction time.[8][9][11]
- Sensitivity: ABTS is considered less sensitive than other HRP substrates like TMB (3,3',5,5'-Tetramethylbenzidine) or OPD (o-Phenylenediamine).[5][8] This can be beneficial in assays where the use of more sensitive substrates leads to high background signals.[5][8]
- Stopping the Reaction: The enzymatic reaction can be stopped by adding a stop solution, such as 1% sodium dodecyl sulfate (SDS), which allows for endpoint measurements.[5][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using ABTS in an ELISA protocol.

 Table 1: Reagent Preparation and Concentrations



Reagent	Component	Typical Concentration/Reci pe	рН
Substrate Buffer	Citrate-Phosphate Buffer	70-100 mM	4.2 - 5.0
Solution A	0.1 M Citric Acid (19.21 g/L)		
Solution B	0.2 M Dibasic Sodium Phosphate (Na ₂ HPO ₄ ·7H ₂ O, 53.65 g/L)	<u>-</u>	
Preparation (pH 4.2)	Mix 147ml A + 103ml B, make up to 500ml with deionized H ₂ O.[8]	_	
Preparation (pH 5.0)	Mix 24.3mL of 0.1M citric acid + 25.7mL of 0.2M dibasic sodium phosphate, add water to 100mL.[9]		
ABTS Substrate Solution	ABTS Diammonium Salt	1 mM (e.g., 274 mg in 500 mL of substrate buffer)[8]	
Peroxide Solution	Hydrogen Peroxide (H2O2)	Add 1 µL of 30% H ₂ O ₂ per 1 mL of ABTS Substrate Solution immediately before use.[8][9]	<u>-</u>
Stop Solution (Optional)	Sodium Dodecyl Sulfate (SDS)	1% (w/v) in water.[5]	-
Oxalic Acid	0.625 M[7]		-

Table 2: Key Parameters for ABTS-ELISA Protocol



Parameter	Value/Range	Notes
Wavelength for Measurement	405 - 420 nm[3][7][9][11]	Primary absorbance peak for quantification.
Secondary Wavelength	650 nm[8][10]	Can also be used for measurement.
Incubation Time	15 - 60 minutes[9][11]	Varies depending on the desired signal intensity.
Incubation Temperature	Room Temperature[7][9][11]	Protect from direct sunlight.[7]
Volume per Well	100 - 150 μL[7][9][11]	For a standard 96-well plate.
Final Product Stability	Stable for at least 1 hour after stopping (with oxalic acid).[7]	Read within 30 minutes if using SDS.[11]

Experimental Protocols

This section provides a detailed methodology for a standard indirect ELISA using ABTS for detection.

Materials and Reagents

- ABTS Diammonium Salt (CAS 30931-67-0)
- Coating Buffer (e.g., 0.2 M carbonate/bicarbonate buffer, pH 9.4)[12]
- Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)[12]
- Blocking Buffer (e.g., 1% BSA in Wash Buffer)
- Primary Antibody (specific to the antigen)
- HRP-conjugated Secondary Antibody (specific to the primary antibody)
- Substrate Buffer (Citrate-Phosphate Buffer, pH 4.2-5.0)
- Hydrogen Peroxide (H₂O₂), 30% solution



- Stop Solution (1% SDS)
- 96-well ELISA plates[10]
- Microplate reader with a 405 nm filter

Reagent Preparation

- ABTS Substrate Buffer (100mM Phosphate-Citrate, pH 5.0): Prepare 0.1M citric acid and 0.2M dibasic sodium phosphate. For 100 mL of buffer, add 24.3 mL of 0.1M citric acid to 25.7 mL of 0.2M dibasic sodium phosphate, then add deionized water to a final volume of 100 mL.
 [9]
- ABTS Working Solution: This solution must be prepared fresh and used within one hour.[9]
 Immediately prior to use, dissolve ABTS in the Substrate Buffer to a final concentration of 1 mM. Just before adding to the plate, add 10 μL of 30% H₂O₂ for every 10 mL of ABTS solution.[9]
 - Caution: Wear gloves when handling ABTS and hydrogen peroxide.[8][9]
- Stop Solution (1% SDS): Dissolve 1 g of SDS in 100 mL of deionized water.

ELISA Protocol: Step-by-Step

- Coating: Dilute the capture antigen/antibody in Coating Buffer and add 100 μL to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate 3 times with 200 μL of Wash Buffer per well.[12]
- Blocking: Add 200 μL of Blocking Buffer to each well to block non-specific binding sites.
 Incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as described in step 2.
- Primary Antibody Incubation: Add 100 μL of diluted primary antibody to each well. Incubate for 2 hours at room temperature.

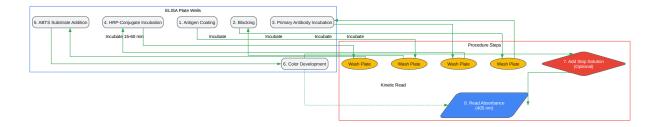


- Washing: Repeat the washing step as described in step 2.
- Secondary Antibody Incubation: Add 100 μL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
- Final Wash: Wash the plate at least 4 times with Wash Buffer. After the final wash, tap the plate on absorbent paper to remove any residual buffer. [7]
- Substrate Addition and Color Development:
 - Prepare the fresh ABTS Working Solution as described above.
 - Add 100 μL of the ABTS Working Solution to each well.[7][11]
 - Incubate at room temperature for 15-30 minutes, protected from light.[11] Monitor the color development.
- Stopping the Reaction (Optional): If an endpoint reading is desired, add 100 μL of Stop Solution (1% SDS) to each well.[9]
- Data Acquisition: Read the absorbance of each well at 405 nm using a microplate reader.[7]
 If the reaction was not stopped, readings can be taken at multiple time points (kinetic assay).

Mandatory Visualizations

Diagram 1: General ELISA Workflow with ABTS Detection



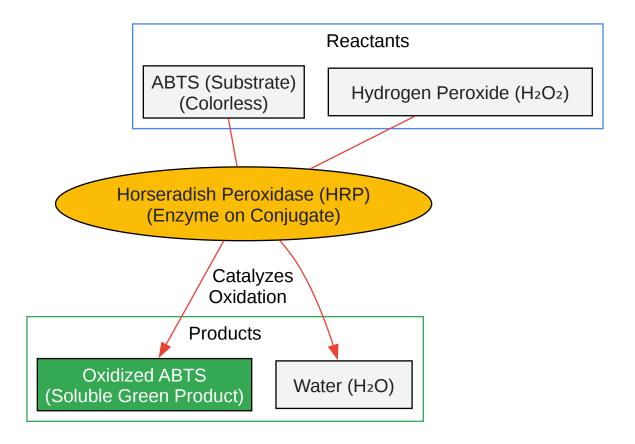


Click to download full resolution via product page

Caption: ELISA workflow from antigen coating to final absorbance reading.

Diagram 2: ABTS Chromogenic Reaction Pathway





Click to download full resolution via product page

Caption: Enzymatic oxidation of ABTS by HRP to produce a colored product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ELISA Assay Technique | Thermo Fisher Scientific US [thermofisher.com]
- 2. Indirect and Direct ELISA | Abcam [abcam.com]
- 3. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]
- 4. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]
- 5. biofargo.com [biofargo.com]



- 6. biotium.com [biotium.com]
- 7. ELISA ABTS Substrate for HRP [3hbiomedical.com]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biomatik.com [biomatik.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- To cite this document: BenchChem. [Application Note: Utilizing ABTS Diammonium Salt for Chromogenic Detection in ELISA Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7949024#how-to-use-abts-diammonium-salt-in-elisa-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com